molecular formula C2H5IO2S B1660606 Methane, iodo(methylsulfonyl)- CAS No. 798568-07-7

Methane, iodo(methylsulfonyl)-

Cat. No. B1660606
M. Wt: 220.03 g/mol
InChI Key: QVASOSMFQFWWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methane, iodo(methylsulfonyl)-” is an organic compound with the molecular formula C2H5IO2S . It is also known by its IUPAC name "Iodo(methylsulfonyl)methane" .


Molecular Structure Analysis

The molecular structure of “Methane, iodo(methylsulfonyl)-” consists of a methane molecule where one hydrogen atom is replaced by an iodo(methylsulfonyl) group . The compound has a molar mass of 220.029 Da .


Physical And Chemical Properties Analysis

“Methane, iodo(methylsulfonyl)-” has a density of 2.2±0.1 g/cm3, a boiling point of 321.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.1±3.0 kJ/mol and a flash point of 148.5±23.2 °C .

Safety And Hazards

The safety data sheet for iodomethane, a related compound, indicates that it is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer and is toxic if swallowed or inhaled .

properties

IUPAC Name

iodo(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IO2S/c1-6(4,5)2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVASOSMFQFWWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467728
Record name Methane, iodo(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methane, iodo(methylsulfonyl)-

CAS RN

798568-07-7
Record name Methane, iodo(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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